molecular formula C11H12ClNO2S B6218059 2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride CAS No. 127997-25-5

2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride

Cat. No.: B6218059
CAS No.: 127997-25-5
M. Wt: 257.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H12ClNO2S It is a derivative of alanine, where the amino acid is substituted with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of Benzothiophene: The benzothiophene ring is synthesized through cyclization reactions involving sulfur and aromatic compounds.

    Amino Acid Derivatization: The benzothiophene is then attached to an alanine derivative through a series of reactions, including amination and coupling reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1-benzothiophen-2-yl)propanoic acid
  • 2-amino-3-(2-benzothiophen-3-yl)propanoic acid
  • 2-amino-3-(1-benzofuran-3-yl)propanoic acid

Uniqueness

2-amino-3-(1-benzothiophen-3-yl)propanoic acid hydrochloride is unique due to the specific positioning of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and development.

Properties

CAS No.

127997-25-5

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.